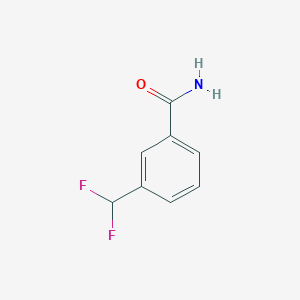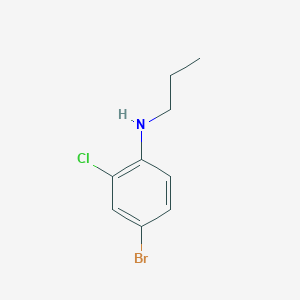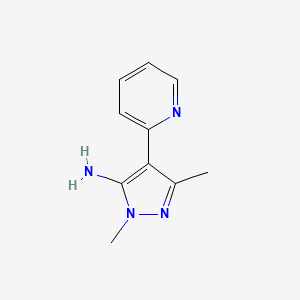![molecular formula C18H26O2 B13068820 (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)
(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activity. The compound’s structure includes multiple chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione typically involves multi-step organic synthesis. The process often starts with simpler precursors that undergo a series of reactions, including cyclization, reduction, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency. Additionally, purification methods like chromatography and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring chiral synthesis and catalysis.
Biology
In biology, this compound is studied for its potential biological activities. Its structural similarity to certain natural products suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Research focuses on their ability to modulate biological pathways and their efficacy in treating diseases.
Industry
In industry, (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione is used in the synthesis of complex organic molecules. Its unique structure serves as a building block for creating new materials and chemicals.
Mécanisme D'action
The mechanism of action of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
- (5R,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrocyclopenta[a]phenanthrene
- (5R,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Uniqueness
What sets (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione apart is its specific arrangement of chiral centers and functional groups. This unique configuration gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H26O2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14+,15+,16+,18-/m0/s1 |
Clé InChI |
CRDKSBHJIGNEOH-SRAKYTAESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CC[C@@H]4[C@H]3CCC(=O)C4 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
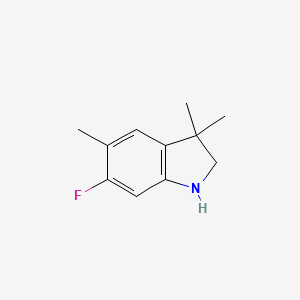
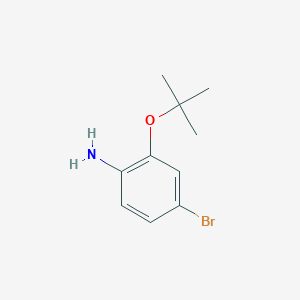
![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
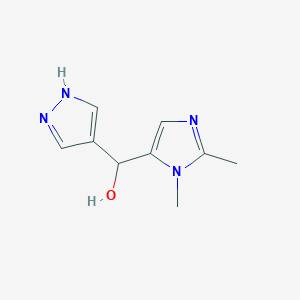
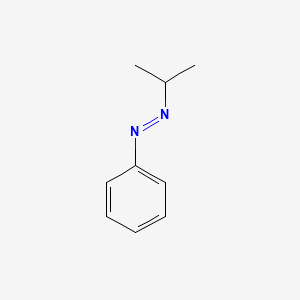
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
